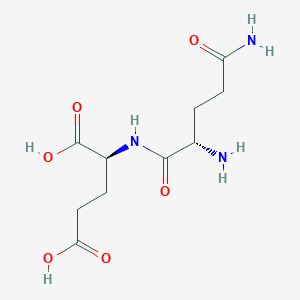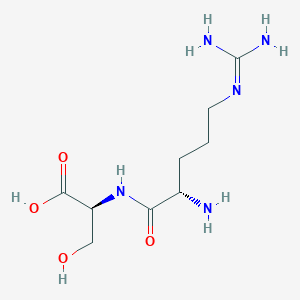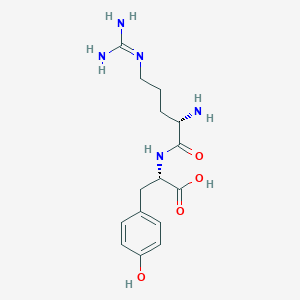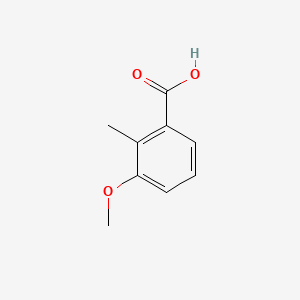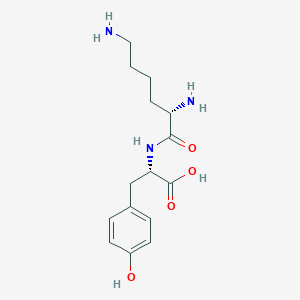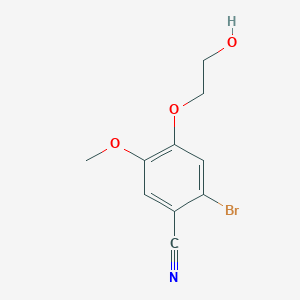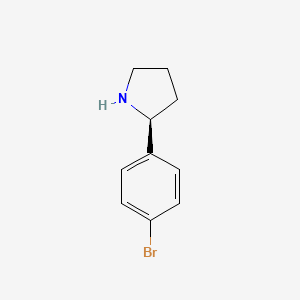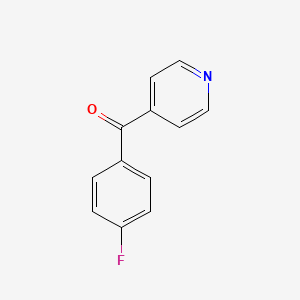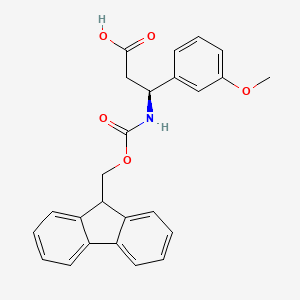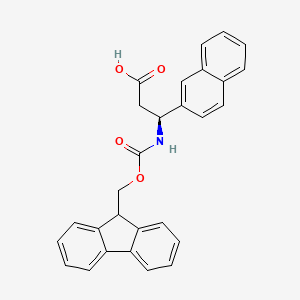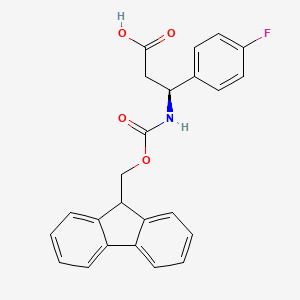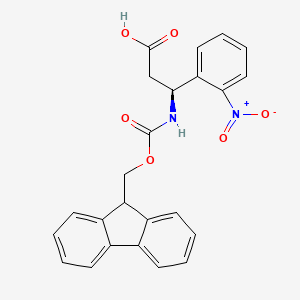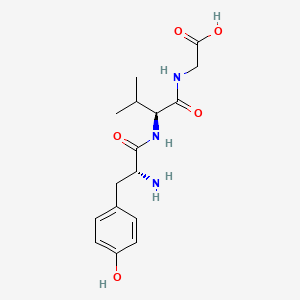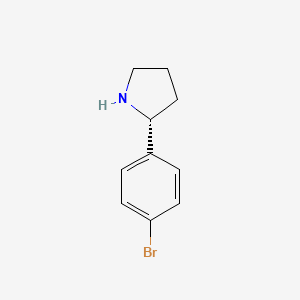
Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
Overview
Description
The compound "Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The tert-butyl group is a common protecting group used in organic synthesis, and the presence of a fluorophenyl group suggests potential for increased biological activity due to the electron-withdrawing nature of the fluorine atom.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in several studies. For instance, a method for synthesizing tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was developed with a high total yield of 71.4% through nucleophilic substitution, oxidation, halogenation, and elimination reactions . Another study reported the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, with a total yield of 49.9% . These methods typically involve multiple steps and are optimized for high yields and purity.
Molecular Structure Analysis
X-ray diffraction studies have been used to confirm the molecular structure of various piperidine derivatives. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and further optimized using density functional theory (DFT) . The molecular structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was also prepared and characterized, highlighting the importance of the second nitrogen atom in the piperazine substructure for pharmacological applications .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active molecules. For instance, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination, using inexpensive reagents and catalysts, to produce an intermediate for benzimidazole compounds . The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, involved acylation, sulfonation, and substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are characterized using various spectroscopic techniques. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its crystal structure was confirmed by single crystal XRD data . The study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate included molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses using computational methods .
Scientific Research Applications
Use in Opioid Synthesis
- Application Summary : This compound is a precursor in the synthesis of fentanyl, a potent opioid . Fentanyl is one of the major contributing drugs to the opioid crisis in North America .
- Results or Outcomes : The use of this compound in fentanyl synthesis has significant implications for public health. The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .
Use in the Synthesis of N-Heterocyclic Alkyl Ethers
- Application Summary : This compound can be used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction .
- Methods of Application : The Mitsunobu reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers . The specific methods of application or experimental procedures for using this compound in the Mitsunobu reaction are not detailed in the sources I found.
- Results or Outcomes : The Mitsunobu reaction is a versatile method for the inversion of stereochemistry of alcohols and for the synthesis of various compounds .
Use in PROTAC Development
- Application Summary : This compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation .
- Methods of Application : PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The specific methods of application or experimental procedures for using this compound in PROTAC development are not detailed in the sources I found.
- Results or Outcomes : PROTACs have emerged as a promising new strategy for drug discovery, allowing the targeting of previously ‘undruggable’ proteins .
Future Directions
The future directions for this compound could involve its use in the development of targeted protein degradation, as similar compounds have been used for this purpose . Additionally, due to the international control of some precursors used in the synthesis of related compounds, there may be increased scrutiny and regulation of these types of compounds in the future .
properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)-hydroxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXBKNVHTILOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101142454 | |
| Record name | 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate | |
CAS RN |
160296-41-3 | |
| Record name | 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160296-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



